2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester
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Overview
Description
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while hydrolysis of the ester group results in the carboxylic acid .
Scientific Research Applications
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester
- 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester
- Quinoline-2-carboxylic acid
Uniqueness
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the ester functionality allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
517883-19-1 |
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Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 4-(2-methylpropoxy)-8-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O5/c1-9(2)8-22-13-7-11(15(18)21-3)16-14-10(13)5-4-6-12(14)17(19)20/h4-7,9H,8H2,1-3H3 |
InChI Key |
WLYSLWUULNNWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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